2-(5-Chloropyrazin-2-yl)propan-2-ol

Description

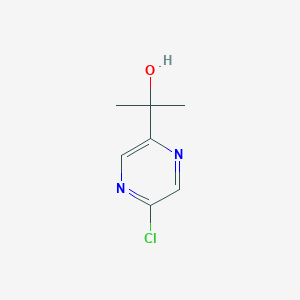

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloropyrazin-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-10-6(8)4-9-5/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGQOKCTJKGQIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=C(C=N1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Chloropyrazin 2 Yl Propan 2 Ol

Direct Synthetic Routes to 2-(5-Chloropyrazin-2-yl)propan-2-ol

Direct synthetic strategies are often favored for their efficiency and atom economy. These methods primarily involve nucleophilic addition reactions to pyrazine (B50134) carboxylates or catalytic approaches to form the desired alcohol scaffold.

A prominent and well-documented method for the synthesis of this compound is the nucleophilic addition of an organometallic reagent to a pyrazine carboxylate precursor. google.com The Grignard reaction, in particular, stands out as a robust and widely used transformation for this purpose. libretexts.orgorganic-chemistry.orgleah4sci.com

In this approach, an ester, such as methyl 5-chloropyrazine-2-carboxylate, serves as the starting material. This ester is treated with an excess of a methyl-containing Grignard reagent, typically methylmagnesium bromide or methylmagnesium iodide. google.combeilstein-journals.org The reaction proceeds via a double addition of the Grignard reagent to the ester carbonyl group. The first equivalent of the Grignard reagent adds to the carbonyl, forming a tetrahedral intermediate which then collapses to a ketone. A second equivalent of the Grignard reagent rapidly adds to the newly formed and highly reactive ketone, ultimately yielding the tertiary alkoxide. masterorganicchemistry.com A final aqueous workup step protonates the alkoxide to afford the desired tertiary alcohol, this compound. google.com

A typical reaction procedure involves dissolving the methyl 5-chloropyrazine-2-carboxylate in an anhydrous etheral solvent like tetrahydrofuran (B95107) (THF) and cooling the solution to 0 °C. The methylmagnesium bromide solution is then added dropwise. After stirring for a period at low temperature, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. google.com

| Starting Material | Reagent | Solvent | Key Conditions | Product | Ref |

| Methyl 5-chloropyrazine-2-carboxylate | Methylmagnesium bromide (3 M in diethyl ether) | Tetrahydrofuran (THF) | 0 °C, 2 hours | This compound | google.com |

Catalytic methods offer green and efficient alternatives for the synthesis of complex molecules, including pyrazine derivatives. nih.govresearchgate.netsioc-journal.cn While direct catalytic synthesis of this compound is not extensively documented, related catalytic reactions on the pyrazine core suggest potential pathways.

For instance, copper-catalyzed reactions have been developed for the synthesis of various pyrazine derivatives. sioc-journal.cn These methods could potentially be adapted for the construction of alcohol-containing side chains. Another area of interest is the borrowing hydrogen or hydrogen autotransfer reaction, which utilizes alcohols as alkylating agents in a catalytic cycle, often mediated by transition metals. researchgate.net This strategy could, in principle, be applied to a pyrazine ketone to generate the corresponding alcohol.

Enantioselective catalytic methods are also emerging for the dearomatization of pyrazines, which could provide access to chiral piperazine (B1678402) precursors. nih.gov Although this does not directly yield the target aromatic compound, it highlights the progress in applying catalysis to pyrazine chemistry. Biocatalytic approaches, using enzymes like dehydrogenases, are also a powerful tool for the synthesis of chiral alcohols from the corresponding ketones, offering high enantioselectivity under mild conditions. mdpi.com

| Catalytic Strategy | Catalyst Type | Potential Application | Relevance to Target Synthesis | Ref |

| Lipase-catalyzed amidation | Lipozyme® TL IM | Synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters | Demonstrates enzymatic catalysis on pyrazine esters, a potential starting material. | nih.gov |

| Copper-catalyzed synthesis | TNP-Cu@rGO | Synthesis of various pyrazine and ketone derivatives | Could be adapted for the synthesis of a pyrazine ketone precursor. | sioc-journal.cn |

| Enantioselective dearomatization | Copper-StackPhos complex | Synthesis of chiral dihydropyrazines | Provides a route to chiral pyrazine-based scaffolds. | nih.gov |

Indirect Pathways and Precursor Transformations to this compound

Indirect routes involve the synthesis of the target molecule from precursors that require chemical modification, either on the pyrazine ring itself or on an existing side chain.

The synthesis of this compound can be envisioned starting from various chloropyrazine derivatives. For example, (5-chloropyrazin-2-yl)methanol (B1592522) could serve as a precursor. nih.gov The primary alcohol could be oxidized to the corresponding aldehyde or ketone, which would then be subjected to a Grignard reaction with methylmagnesium bromide to install the dimethylcarbinol group.

Other substituted chloropyrazines can also be utilized. For instance, 2-amino-5-chloropyrazine (B1281452) is a common starting material for the synthesis of various pyrazine derivatives. google.com Through a series of functional group interconversions, the amino group could be replaced with a group that can then be converted into the desired propan-2-ol side chain. Similarly, 5-amino-3-chloropyrazine-2-carbonitrile (B3036505) can be a starting point for the elaboration of more complex pyrazine structures. nih.gov

| Precursor | Potential Transformation Steps | Intermediate | Target Moiety | Ref |

| (5-Chloropyrazin-2-yl)methanol | 1. Oxidation (e.g., with PCC or Swern oxidation) 2. Grignard reaction with MeMgBr | 5-Chloropyrazine-2-carbaldehyde | Propan-2-ol | nih.gov |

| 2-Amino-5-chloropyrazine | 1. Sandmeyer reaction (to introduce -CN or -COOR) 2. Grignard reaction | 5-Chloropyrazine-2-carboxylate | Propan-2-ol | google.com |

| 5-Amino-3-chloropyrazine-2-carbonitrile | 1. Hydrolysis of nitrile to carboxylic acid or ester 2. Grignard reaction | 5-Amino-3-chloropyrazine-2-carboxylate | Propan-2-ol | nih.gov |

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. wikipedia.orgimperial.ac.ukvanderbilt.edu In the context of synthesizing this compound, the most critical FGI is the transformation of a carboxylic acid ester into a tertiary alcohol.

As detailed in section 2.1.1, the reaction of methyl 5-chloropyrazine-2-carboxylate with two or more equivalents of a methyl Grignard reagent is a prime example of FGI. google.com This reaction effectively converts the ester functional group into the desired propan-2-ol moiety.

Another potential FGI pathway could involve the Wittig reaction on a pyrazine ketone. For example, if one were to start with 2-acetyl-5-chloropyrazine, a Wittig reaction with methylenetriphenylphosphorane (B3051586) would yield 2-(5-chloropyrazin-2-yl)prop-1-ene. Subsequent hydration of this alkene, for example through acid-catalyzed hydration or oxymercuration-demercuration, would produce the target tertiary alcohol.

| Starting Functional Group | Reagents/Reaction | Intermediate Functional Group | Final Functional Group | Ref |

| Ester (-COOMe) | Methylmagnesium bromide (excess) | Ketone (-COMe) | Tertiary Alcohol (-C(OH)Me₂) | google.com |

| Ketone (-COMe) | 1. Ph₃P=CH₂ (Wittig) 2. H₃O⁺ (Hydration) | Alkene (-C(Me)=CH₂) | Tertiary Alcohol (-C(OH)Me₂) | imperial.ac.ukvanderbilt.edu |

| Primary Alcohol (-CH₂OH) | 1. Oxidation (e.g., Dess-Martin) 2. MeMgBr | Aldehyde (-CHO) | Secondary Alcohol (-CH(OH)Me) | nih.gov |

Advanced Synthetic Strategies for this compound and its Chiral Variants

The development of advanced synthetic strategies often focuses on achieving higher efficiency, selectivity, and the ability to produce chiral molecules. For this compound, which is a chiral molecule due to the potential for atropisomerism and the presence of a stereocenter if the two methyl groups were different, the synthesis of single enantiomers or diastereomers is a significant challenge.

While specific methods for the chiral synthesis of this compound are not prominently reported, general strategies for producing chiral alcohols can be applied. google.com Biocatalytic reduction of a prochiral ketone precursor, 2-acetyl-5-chloropyrazine, using ketoreductases or whole-cell systems could provide access to enantiomerically enriched (R)- or (S)-1-(5-chloropyrazin-2-yl)ethanol. mdpi.com This secondary alcohol could then be further elaborated.

Another advanced approach involves the use of chiral catalysts in the addition of nucleophiles to carbonyls. For example, a chiral ligand could be used to control the stereochemical outcome of the addition of a methyl group to 5-chloropyrazine-2-carbaldehyde.

The resolution of a racemic mixture of this compound is another viable method to obtain the individual enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the enantiomerically pure alcohol. google.com

| Strategy | Description | Potential Outcome | Ref |

| Biocatalytic Reduction | Enzymatic reduction of a prochiral ketone precursor (e.g., 2-acetyl-5-chloropyrazine) using a ketoreductase. | Enantiomerically enriched secondary alcohol precursor. | mdpi.com |

| Chiral Catalysis | Use of a chiral catalyst to direct the stereoselective addition of a methyl group to a pyrazine aldehyde or ketone. | Enantiomerically enriched alcohol product. | arkat-usa.org |

| Racemic Resolution | Separation of a racemic mixture of the final product via formation of diastereomeric derivatives with a chiral resolving agent. | Isolation of individual enantiomers of this compound. | google.com |

Enantioselective Synthesis Methodologies (e.g., asymmetric catalysis, chiral auxiliary strategies)

Enantioselective synthesis is crucial for producing specific enantiomers of chiral molecules like this compound, as different enantiomers can exhibit distinct biological activities. Methodologies such as asymmetric catalysis and the use of chiral auxiliaries are prominent in this field. york.ac.uknih.gov

Asymmetric Catalysis: This approach involves the use of a chiral catalyst to stereoselectively create the desired enantiomer from a prochiral starting material. nih.govsnnu.edu.cn For the synthesis of chiral alcohols, catalytic asymmetric reduction of the corresponding ketone, 2-acetyl-5-chloropyrazine, is a common strategy. This can be achieved through methods like asymmetric transfer hydrogenation, which uses a hydrogen donor like formic acid or isopropanol (B130326) in the presence of a chiral transition metal catalyst. google.com Chiral silver catalysts have also been shown to be effective in other asymmetric reactions, such as (1,3)-dipolar cycloadditions, highlighting the versatility of metal-based asymmetric catalysis. nih.gov

Chiral Auxiliary Strategies: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. york.ac.uksigmaaldrich.com A well-known example is the use of Evans oxazolidinones, which can be employed in asymmetric alkylation and aldol (B89426) reactions to produce stereochemically defined products. nih.govwikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective addition of a methyl group to a carbonyl, followed by removal of the auxiliary to yield the chiral alcohol. The development of polymer-supported chiral auxiliaries offers the advantage of easier separation and recycling of the auxiliary. bath.ac.uk

A specific method for the preparation of (S)-2-(5-chloropyrazin-2-yl)propan-2-ol involves the enantioselective addition of a methyl group to 2-acetyl-5-chloropyrazine. While detailed procedures for this specific transformation are not extensively published in readily available literature, the general principles of asymmetric synthesis provide a framework for how this could be achieved. For instance, the use of a chiral Grignard reagent or an organozinc reagent in the presence of a chiral ligand could facilitate the enantioselective methylation of the ketone.

| Methodology | Description | Key Reagents/Catalysts | Potential Application to Target Compound |

| Asymmetric Transfer Hydrogenation | Reduction of a prochiral ketone using a hydrogen donor and a chiral catalyst. | Chiral Ruthenium or Rhodium complexes, formic acid/isopropanol. | Reduction of 2-acetyl-5-chloropyrazine to yield enantiomerically enriched this compound. |

| Chiral Auxiliary (Evans Oxazolidinone) | Temporary incorporation of a chiral auxiliary to direct a stereoselective reaction. | Evans oxazolidinones, strong bases (e.g., LHMDS), alkylating agents. | Attachment of an auxiliary to a pyrazine precursor to guide the stereoselective introduction of the propan-2-ol side chain. |

| Catalytic Asymmetric Addition | Addition of a nucleophile to a prochiral ketone catalyzed by a chiral catalyst. | Chiral ligands (e.g., BINAP), organometallic reagents (e.g., dialkylzinc). | Enantioselective addition of a methyl group to 2-acetyl-5-chloropyrazine. |

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The optimization of reaction conditions is a critical aspect of synthesizing this compound, aiming to maximize the yield and selectivity of the desired product while minimizing side reactions and impurities. Key parameters that are often optimized include the choice of solvent, temperature, catalyst loading, and the nature of the reactants.

In the synthesis of related pyrazine derivatives, Suzuki-Miyaura cross-coupling reactions are frequently employed. researchgate.net The optimization of these reactions often involves screening different palladium catalysts, bases, and solvent systems. For instance, the use of aqueous/organic solvent mixtures, such as H2O/toluene, has been shown to be effective, and the reaction can proceed efficiently with low catalyst loading under open-flask conditions. researchgate.net

A documented synthesis of this compound involves a Suzuki coupling reaction. sci-hub.se The reaction utilizes this compound and an appropriate boronic acid derivative. The conditions for this specific transformation were reported as follows:

| Parameter | Condition |

| Reactants | This compound, 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

| Catalyst | Not explicitly detailed in the provided abstract, but likely a palladium catalyst. |

| Base | 2 M K3PO4 |

| Solvent | Not explicitly detailed in the provided abstract. |

| Temperature | Not explicitly detailed in the provided abstract. |

| Yield | Not explicitly detailed for this specific step in the provided abstract. |

| The data in this table is based on a general procedure for the preparation of related compounds as described in the source. sci-hub.se |

For the synthesis of related furo[2,3-b]quinoxalin-2-yl)propan-2-ol, a different synthetic strategy was employed, involving the reaction of a terminal alkyne with a 2,3-dichloroquinoxaline (B139996) precursor, followed by hydrolysis and cyclization. rsc.org The optimization of such a multi-step synthesis would involve fine-tuning the conditions for each individual step, including the palladium-catalyzed coupling and the subsequent cyclization.

The following table outlines general parameters that are typically optimized in synthetic procedures relevant to the preparation of this compound:

| Parameter | Common Variations and Considerations |

| Solvent | Aprotic polar (e.g., THF, DMF), protic (e.g., ethanol, water), or mixtures. The choice affects solubility, reaction rate, and selectivity. |

| Temperature | Ranging from low temperatures (e.g., -78 °C) to reflux. Temperature can influence reaction kinetics and the formation of byproducts. |

| Catalyst | Type of metal (e.g., Pd, Cu), ligand, and catalyst loading (mol%). Lowering catalyst loading is economically and environmentally beneficial. |

| Base | Inorganic (e.g., K2CO3, K3PO4) or organic (e.g., Et3N). The strength and nature of the base can be crucial for reaction success. |

| Reaction Time | Monitored by techniques like TLC or HPLC to ensure completion and prevent degradation of the product. |

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comresearchgate.netscispace.com This is increasingly important in the synthesis of pharmaceutical intermediates like this compound.

Key areas of focus in developing sustainable routes include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or performing reactions under solvent-free conditions. wjpmr.comscielo.org.mx For example, some Suzuki-Miyaura coupling reactions have been successfully carried out in aqueous media. researchgate.net

Catalysis: Employing catalytic methods over stoichiometric reagents to improve atom economy and reduce waste. researchgate.netscielo.org.mx The use of highly efficient and recyclable catalysts is a key aspect of this.

Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis, which can significantly shorten reaction times. wjpmr.com Reactions that can be performed at room temperature also contribute to energy savings. scielo.org.mx

Renewable Feedstocks: While not directly reported for this specific compound, a broader green chemistry goal is to use starting materials derived from renewable resources.

One example of a greener approach in a related synthesis is a palladium-catalyzed reaction in a mixture of 2-propanol and water, which are considered more benign solvents. scielo.org.mx Another strategy involves the use of recyclable, polymer-supported chiral auxiliaries, which reduces waste by allowing the auxiliary to be reused. bath.ac.uk

The following table summarizes some green chemistry principles and their potential application in the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Optimizing reactions to minimize byproduct formation. |

| Atom Economy | Using catalytic reactions and addition reactions that incorporate most of the starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives. |

| Designing Safer Chemicals | The target compound itself is an intermediate, but this principle applies to the final product. |

| Safer Solvents and Auxiliaries | Using water, ethanol, or solvent-free conditions; employing recyclable auxiliaries. wjpmr.comscielo.org.mx |

| Design for Energy Efficiency | Employing microwave irradiation or conducting reactions at ambient temperature. wjpmr.comscielo.org.mx |

| Use of Renewable Feedstocks | Sourcing starting materials from biological precursors. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. researchgate.net |

| Catalysis | Preferring catalytic reagents over stoichiometric ones. researchgate.netresearchgate.net |

| Design for Degradation | Not directly applicable to the synthesis of the intermediate itself. |

| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent runaway reactions or byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and chemical releases. |

Chemical Reactivity and Derivatization Studies of 2 5 Chloropyrazin 2 Yl Propan 2 Ol

Reactivity of the Tertiary Alcohol Functional Group

The tertiary alcohol moiety, a propan-2-ol group attached to the pyrazine (B50134) ring, is a key site for chemical modification. Its reactivity is influenced by its tertiary nature and the electronic properties of the attached heterocyclic system.

Esterification and Etherification Reactions

Esterification: The formation of esters from a carboxylic acid and an alcohol, known as Fischer esterification, is a common acid-catalyzed reaction. However, this method is often inefficient for tertiary alcohols due to steric hindrance and the propensity for the alcohol to undergo acid-catalyzed dehydration as a competing side reaction. chemistrysteps.com To overcome these limitations, alternative methods are employed for the synthesis of tertiary esters. These often involve activating the carboxylic acid, for example, by converting it to a more reactive acid chloride or using coupling agents. chemistrysteps.com Another approach is the palladium-catalyzed alkoxycarbonylation of aryl halides with tertiary alcohols, which has proven effective for preparing sterically hindered esters. acs.org The direct acylation of tertiary alcohols can also be achieved using highly reactive acylating agents in the presence of specific catalysts, such as lanthanide(III) metal-based catalysts. google.com

Etherification: The synthesis of tertiary ethers is also challenging due to steric hindrance and the potential for elimination reactions. The Williamson ether synthesis, which involves reacting an alkoxide with an alkyl halide, is generally not feasible for producing tertiary ethers because the required tertiary alkoxide is strongly basic and promotes elimination of the alkyl halide. Reductive etherification, which couples an alcohol with a ketone or aldehyde in the presence of a reducing agent, can be a viable route. csic.es Additionally, iron(III)-catalyzed methods have been developed for the direct etherification of alcohols, including the reaction of tertiary alcohols with primary alcohols. acs.org However, the application of these methods to electron-deficient heteroaromatic substrates like 2-(5-chloropyrazin-2-yl)propan-2-ol must consider the potential for competing reactions at the pyrazine ring. researchgate.net

Reactivity and Functionalization of the Chloropyrazine Heterocycle

The chloropyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This property deactivates the ring toward electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr) and facilitates metal-catalyzed cross-coupling reactions at the chlorine-bearing carbon.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Chlorine Atom

The chlorine atom on the pyrazine ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the ring nitrogens stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thus facilitating the substitution. scribd.com Pyrazines are highly reactive towards SNAr, more so than pyridines, though slightly less than pyrimidines. nih.gov

A wide variety of nucleophiles can displace the chloride, including amines, alkoxides, and thiolates. For instance, reactions with amines like morpholine (B109124) or various primary and secondary amines proceed readily, often under mild conditions, to yield the corresponding amino-pyrazines. researchgate.netresearchgate.net The use of microwave irradiation can significantly accelerate these reactions. researchgate.net Studies have shown that even in aqueous "green" solvents, SNAr reactions on chloropyrazines can be highly efficient, sometimes favored over palladium-catalyzed amination. nih.gov

Table 2: Examples of SNAr Reactions on Chloro-N-Heterocycles

| Heterocycle | Nucleophile | Conditions | Product | Ref |

| 2-Chloropyrazine (B57796) | Morpholine | K₂CO₃, Dioxane, 100 °C | 2-Morpholinopyrazine | researchgate.net |

| 2-Chloropyrazine | Various Amines | KF, H₂O, 100 °C | 2-Aminopyrazines | nih.gov |

| 2-Chloropyrimidine | Various Amines | KF, H₂O, 100 °C | 2-Aminopyrimidines | nih.gov |

| 2-Chloropyrazine | Sulfoximine | NaHMDS, THF, rt | N-Substituted Sulfonimidoyl Pyrazine | chemrxiv.org |

| 2-Chloropyrazine | Piperidine | Microwave, 150 °C, 5 min | 2-Piperidinopyrazine | researchgate.net |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Ring Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chlorine atom of this compound serves as a handle for such transformations.

Suzuki-Miyaura Coupling: This reaction couples the chloropyrazine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for creating aryl-aryl or aryl-heteroaryl bonds. Chloropyrazines are effective substrates for Suzuki coupling. clockss.org Research has demonstrated that various arylboronic acids can be coupled with 2-chloropyrazine using palladium(II) ONO pincer complexes as catalysts in aqueous media, even at low catalyst loadings. researchgate.net This allows for the introduction of a wide range of substituted aryl groups at the 2-position of the pyrazine ring, displacing the chlorine atom.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the chloropyrazine in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. pharmtech.com Chloropyrazine has been shown to be an excellent substrate for this reaction, allowing for the synthesis of pyrazines bearing an alkynyl substituent. rsc.org The reaction can be highly selective; for instance, in dichloropyrazines, selective mono-alkynylation can be achieved. nih.gov These reactions are crucial for constructing extended π-conjugated systems containing the pyrazine core. rsc.org One-pot Sonogashira/heteroannulation strategies have also been developed to build fused ring systems, such as pyrrolo[2,3-b]pyrazines. organic-chemistry.org

Table 3: Cross-Coupling Reactions on Chloropyrazines

| Reaction Type | Coupling Partner | Catalyst System | Conditions | Product Type | Ref |

| Suzuki | Arylboronic Acids | Pd(II) ONO Pincer Complex | K₂CO₃, H₂O/Toluene, 100 °C | 2-Arylpyrazines | researchgate.net |

| Suzuki | Pyridylboronate | Pd₂(dba)₃ / Phosphine (B1218219) Ligand | KF, Dioxane | 2-(Pyridyl)pyrazines | nih.gov |

| Sonogashira | Phenylacetylene | [Pd(allyl)Cl]₂ / PPh₃ | CuI, Et₃N, DMF | 2-(Phenylethynyl)pyrazine | rsc.org |

| Sonogashira | Terminal Alkynes | 10% Pd/C, CuI, PPh₃ | Et₃N, EtOH, 60 °C | 2-Alkynylpyrazines | nih.gov |

| Sonogashira (Cu-catalyzed) | Terminal Alkynes | CuI, PPh₃, K₂CO₃ | PEG-400, Ultrasound, 50 °C | 2-Alkynylpyrazines | nih.govresearchgate.net |

| Kumada | Aryl Grignard Reagents | Iron(III) catalyst | Flow conditions | 2-Arylpyrazines | pharmtech.com |

Regioselective Metalation and Electrophilic Trapping Strategies

The pyrazine ring, being electron-deficient, is susceptible to deprotonation, particularly when directed by activating groups. The regioselective metalation of chloropyrazine derivatives using hindered, non-nucleophilic bases such as lithium 2,2,6,6-tetramethylpiperidide (LTMP) or mixed Mg/Zn-TMP bases (Knochel-Hauser bases) is a well-established strategy for introducing functional groups onto the ring. researchgate.netresearchgate.netclockss.org For 2-chloropyrazine itself, metalation occurs selectively at the C3 position, ortho to the chlorine atom. researchgate.netclockss.org

In the case of this compound, two primary sites are available for deprotonation: C3 and C6. The chloro group at C5 strongly directs metalation to the adjacent C6 position. Conversely, the bulky 2-propan-2-ol group at C2 might sterically hinder the C3 position, while its oxygen atom could potentially engage in coordination with the metal base, influencing regioselectivity. The use of frustrated Lewis pairs, such as a TMP-metal base in combination with BF₃·OEt₂, can further tune the regioselectivity by altering the acidity of specific ring protons. thieme-connect.comresearchgate.net

Once the pyrazine ring is metalated to form a stable organomagnesium or organozinc intermediate, it can be trapped with a wide array of electrophiles to yield highly functionalized derivatives. researchgate.netuni-muenchen.de This approach provides a powerful method for creating diverse molecular scaffolds from a single precursor.

Table 1: Potential Electrophilic Trapping Reactions of Metalated this compound

| Electrophile | Reagent Example | Resulting Functional Group | Product Structure (Example at C6) |

| Iodine | I₂ | Iodo | 2-(6-Iodo-5-chloropyrazin-2-yl)propan-2-ol |

| Aldehyde | Benzaldehyde | Hydroxyalkyl | 2-(6-(Hydroxy(phenyl)methyl)-5-chloropyrazin-2-yl)propan-2-ol |

| Acyl Chloride | Benzoyl chloride | Ketone | (6-(2-Hydroxypropan-2-yl)-3-chloropyrazin-2-yl)(phenyl)methanone |

| Allyl Halide | Allyl bromide | Allyl | 2-(6-Allyl-5-chloropyrazin-2-yl)propan-2-ol |

| Silyl Halide | Trimethylsilyl chloride | Silyl | 2-(6-(Trimethylsilyl)-5-chloropyrazin-2-yl)propan-2-ol |

Synthesis of Complex Derivatives and Analogs of this compound

Modification of the Isopropyl Alcohol Side Chain

The tertiary alcohol of the isopropyl side chain offers distinct opportunities for functionalization, primarily through dehydration and substitution reactions.

Dehydration: Tertiary alcohols readily undergo acid-catalyzed dehydration via an E1 mechanism. libretexts.org Treatment of this compound with a strong acid like sulfuric or phosphoric acid at elevated temperatures would lead to the formation of a stabilized tertiary carbocation intermediate, followed by the loss of a proton to yield the corresponding alkene, 2-(5-chloropyrazin-2-yl)prop-1-ene. libretexts.orgvedantu.comchemguide.co.uk

Oxidation: Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under standard conditions (e.g., with chromate (B82759) reagents) because they lack a hydrogen atom on the carbinol carbon. libretexts.orglibretexts.org Therefore, direct oxidation of the 2-propan-2-ol group to a ketone is not a feasible transformation. However, recent methods involving radical chemistry can use tertiary alcohols as precursors for generating tertiary alkyl radicals, enabling their coupling with other molecules. researchgate.netacs.org

Substitution: The hydroxyl group can be converted into a better leaving group to facilitate substitution reactions. For instance, reaction with hydrogen halides (HCl or HBr) proceeds through an SN1 mechanism to form the corresponding 2-halo-2-propyl derivative. libretexts.org

Table 2: Key Modifications of the Isopropyl Alcohol Side Chain

| Reaction Type | Reagents | Product |

| Dehydration | H₂SO₄ or H₃PO₄, heat | 2-(5-Chloropyrazin-2-yl)prop-1-ene |

| Oxidation | Standard oxidants (e.g., CrO₃, KMnO₄) | No reaction |

| Substitution (Halogenation) | Concentrated HBr | 2-(2-Bromo-5-chloropyrazin-2-yl)propane |

Ring Annulation and Formation of Fused Heterocyclic Systems (e.g., imidazopyrazines)

The scaffold of this compound is an ideal starting point for constructing fused heterocyclic systems like imidazo[1,2-a]pyrazines, which are prevalent in pharmacologically active compounds. thieme-connect.comucl.ac.uk The synthesis typically involves a two-step sequence.

First, the chloro group at the C5 position must be converted to an amino group. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds and is highly effective for the amination of heteroaryl chlorides. wikipedia.orgrsc.orgresearchgate.net Using a suitable ammonia (B1221849) equivalent or a protected amine with a palladium catalyst and a specialized phosphine ligand (e.g., tBu-XPhos), the 5-chloro substituent can be efficiently converted to a 5-amino group, yielding 2-(5-aminopyrazin-2-yl)propan-2-ol. nih.govnih.gov

Second, the resulting 2-aminopyrazine (B29847) derivative can undergo a condensation reaction with an α-halocarbonyl compound to construct the fused imidazole (B134444) ring. ucl.ac.uknih.govnih.gov This classical cyclization, known as the Chichibabin reaction, is a cornerstone for imidazo[1,2-a]pyrazine (B1224502) synthesis. The reaction with different α-haloketones or α-haloaldehydes allows for the introduction of various substituents at the 2- and/or 3-positions of the imidazopyrazine core.

Table 3: Synthesis of Imidazo[1,2-a]pyrazine Derivatives

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Buchwald-Hartwig Amination | Pd₂(dba)₃, tBu-XPhos, NaOtBu, NH₃ source | 2-(5-Aminopyrazin-2-yl)propan-2-ol |

| 2 | Imidazo[1,2-a]pyrazine Formation | Bromoacetaldehyde | 6-(2-Hydroxypropan-2-yl)imidazo[1,2-a]pyrazine |

| 2 | Imidazo[1,2-a]pyrazine Formation | 2-Bromo-1-phenylethan-1-one | 6-(2-Hydroxypropan-2-yl)-2-phenylimidazo[1,2-a]pyrazine |

| 2 | Imidazo[1,2-a]pyrazine Formation | Ethyl bromopyruvate | Ethyl 6-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyrazine-2-carboxylate |

Synthesis of Pyrazine-Containing Macrocycles and Supramolecular Architectures

The functional handles on this compound make it a suitable building block for the synthesis of larger, more complex structures such as macrocycles. Palladium-catalyzed cross-coupling reactions are instrumental in modern macrocyclization strategies. nih.gov

The chloro-substituent on the pyrazine ring is a prime site for reactions like the Suzuki-Miyaura or Sonogashira couplings. nih.govnumberanalytics.com For example, a Sonogashira coupling reaction could link the 5-chloro position to a terminal alkyne. nih.govorganic-chemistry.org If this alkyne is part of a larger molecule that contains another reactive group, an intramolecular cyclization can be performed to form the macrocycle. A more straightforward approach involves an intermolecular dimerization. For instance, converting the chloro group to a boronic ester would enable a Suzuki coupling with another molecule of the starting material, potentially forming a C2-symmetric dimeric macrocycle, although this would require further functionalization to achieve cyclization.

A common strategy involves creating a linear precursor designed for macrocyclization. One could perform a Sonogashira coupling of this compound with a di-terminal alkyne like 1,4-diethynylbenzene. The resulting product could then be subjected to a second coupling reaction under high-dilution conditions to favor intramolecular cyclization, thereby forming a rigid, shape-persistent macrocycle.

Furthermore, pyrazine units are frequently used as tectons (building blocks) in coordination-driven self-assembly to form metallamacrocycles. researchgate.net The nitrogen atoms of the pyrazine ring can coordinate to metal centers (e.g., platinum or palladium), driving the formation of well-defined, discrete supramolecular architectures like dimeric or trimeric rectangular or hexagonal macrocycles. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 5 Chloropyrazin 2 Yl Propan 2 Ol and Its Chemical Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a primary tool for the unambiguous determination of the molecular structure of 2-(5-Chloropyrazin-2-yl)propan-2-ol in solution. ipb.ptresearchgate.net The unique electronic environments of each proton and carbon atom within the molecule give rise to a distinct set of signals, allowing for a complete assignment of the chemical structure. docbrown.infopmt.education

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial framework for structural analysis. The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the hydroxyl proton, a singlet for the two equivalent methyl groups, and two doublets for the pyrazine (B50134) ring protons. The ¹³C NMR spectrum would display five signals corresponding to the five unique carbon environments in the molecule. docbrown.infopmt.education

Predicted ¹H and ¹³C NMR Chemical Shifts:

The chemical shifts for this compound are predicted based on the analysis of similar structures, such as propan-2-ol, chloropyrazine, and other substituted pyrazines. pmt.educationdocbrown.inforesearchgate.net The electronegative chlorine atom and the nitrogen atoms in the pyrazine ring are expected to deshield adjacent protons and carbons, shifting their resonances downfield.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| Pyrazine H-3 | ~8.5 | ~144 | d |

| Pyrazine H-6 | ~8.3 | ~141 | d |

| Isopropyl C-OH | - | ~72 | s |

| Isopropyl -OH | ~2.5 (variable) | - | s (broad) |

| Isopropyl -CH₃ | ~1.6 | ~30 | s |

| Pyrazine C-2 | - | ~160 | s |

| Pyrazine C-5 | - | ~151 | s |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. 'd' denotes a doublet, and 's' denotes a singlet.

Two-dimensional (2D) NMR techniques are essential for confirming these assignments and elucidating the connectivity of the molecule. researchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, a cross-peak would be expected between the two pyrazine protons (H-3 and H-6), confirming their spatial proximity across four bonds, a common feature in aromatic systems. No other correlations would be anticipated due to the lack of other vicinal protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond C-H coupling). youtube.com It would show correlations between the H-3 signal and the C-3 carbon, the H-6 signal and the C-6 carbon, and the methyl proton signal with the methyl carbon signal. This is crucial for definitive carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). researchgate.netnih.gov This is particularly powerful for identifying quaternary carbons. Key expected correlations include:

The methyl protons (H-7) to the quaternary carbinol carbon (C-α) and the C-2 of the pyrazine ring.

The H-3 proton to the pyrazine carbons C-2 and C-5.

The H-6 proton to the pyrazine carbons C-2 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This can provide conformational information. A NOESY spectrum could show a correlation between the methyl protons and the H-6 proton of the pyrazine ring, indicating a preferred rotational conformation.

Conformational Analysis and Dynamic NMR Studies

The single C-C bond between the bulky propan-2-ol group and the planar pyrazine ring allows for rotation. However, steric hindrance may lead to a preferred conformation or restricted rotation. Conformational analysis of related pyrazinamide (B1679903) structures suggests that the planarity of the molecule can be influenced by substituents, which in turn affects biological activity. nih.gov

Variable-temperature (VT) NMR studies can be employed to investigate the rotational dynamics around this bond. If the rotation is slow enough on the NMR timescale at lower temperatures, distinct signals for the two methyl groups might be observed if they become diastereotopic. The temperature at which these signals coalesce can be used to calculate the energy barrier to rotation.

Solid-State NMR Spectroscopy for Polymorph and Crystal Structure Analysis

Solid-state NMR (ssNMR) provides detailed structural information on materials in their solid form, which is inaccessible by solution NMR. scispace.com This technique is highly sensitive to the local environment, making it ideal for studying polymorphism, where a compound exists in different crystal packing arrangements. mpg.de

Different polymorphs of this compound would yield distinct ssNMR spectra, as the carbon and nitrogen atoms would have slightly different chemical shifts due to variations in intermolecular interactions in the crystal lattice. scispace.comethz.ch Furthermore, ssNMR can be used to measure the chemical shift anisotropy (CSA), which provides detailed information about the electronic environment and symmetry around a nucleus. mpg.de

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy) for Molecular Dynamics and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the compound, offering insights into functional groups, bond strengths, and intermolecular forces like hydrogen bonding. surfacesciencewestern.comspectroscopyonline.com

Detailed Vibrational Assignment and Band Interpretation

The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands to the vibrations of its constituent parts: the chloropyrazine ring, the tertiary alcohol, and the alkyl groups. Assignments are based on known frequencies for similar functional groups. researchgate.netnih.gov

Interactive Data Table: Predicted FT-IR and Raman Vibrational Frequencies (cm⁻¹)

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |

| ~3400 | O-H stretch (intermolecular H-bonded) | Strong, Broad | Weak |

| 3100-3000 | Aromatic C-H stretch | Medium | Strong |

| 2980-2960 | Aliphatic C-H stretch (asymmetric) | Strong | Medium |

| 2870-2850 | Aliphatic C-H stretch (symmetric) | Medium | Medium |

| ~1600-1450 | Pyrazine ring C=C and C=N stretches | Medium-Strong | Medium-Strong |

| 1470-1450 | CH₃ bend (asymmetric) | Medium | Medium |

| ~1375 | CH₃ bend (symmetric) | Medium | Weak |

| ~1250 | C-O stretch (tertiary alcohol) | Strong | Weak |

| ~1150 | In-plane aromatic C-H bend | Medium | Weak |

| ~850 | Out-of-plane aromatic C-H bend | Strong | Weak |

| ~750 | C-Cl stretch | Strong | Strong |

The pyrazine ring vibrations give rise to a series of characteristic bands for C=C and C=N stretching in the 1600-1450 cm⁻¹ region. The C-H stretching and bending modes of the aromatic ring are also clearly identifiable. The presence of the tertiary alcohol is confirmed by a strong, broad O-H stretching band in the IR spectrum and a strong C-O stretching band around 1250 cm⁻¹. core.ac.uk The C-Cl stretch is expected to appear in the lower frequency region of the spectrum.

Analysis of Hydrogen Bonding and Intermolecular Interactions

The most significant intermolecular interaction in this compound is hydrogen bonding. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring can act as acceptors (O-H···N). core.ac.ukresearchgate.net

The position and shape of the O-H stretching band in the FT-IR spectrum are highly sensitive to these interactions. In a condensed phase, the presence of a broad band centered around 3400 cm⁻¹ is indicative of strong intermolecular hydrogen bonding. mdpi.com In contrast, a very dilute solution in a non-polar solvent would show a sharp, higher-frequency band (~3600 cm⁻¹) corresponding to free, non-hydrogen-bonded O-H groups. Concentration-dependent FT-IR studies can thus be used to probe the extent and nature of molecular aggregation through hydrogen bonding. arxiv.org These interactions are critical as they dictate the crystal packing in the solid state and influence the compound's physical properties.

Mass Spectrometry (MS) for Precise Molecular Formula and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass.

For this compound (C₇H₉ClN₂O), the exact mass can be calculated based on the masses of its most abundant isotopes. The comparison between the calculated exact mass and the experimentally measured mass confirms the molecular formula. While specific HRMS data for this compound is not widely published, a low-resolution LCMS analysis has shown a protonated molecule [M+H]⁺ at m/z = 173.2, which is consistent with the nominal mass of the compound (172.61 g/mol ). google.com HRMS would provide a much more precise value, solidifying the compound's identity.

Table 1: HRMS Data for the Protonated Molecule [C₇H₁₀ClN₂O]⁺ This table presents the calculated theoretical exact mass. Experimental values are obtained from HRMS analysis.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₉ClN₂O |

| Ion | [M+H]⁺ |

| Calculated Exact Mass (for ³⁵Cl) | 173.0529 |

| Calculated Exact Mass (for ³⁷Cl) | 175.0500 |

| Nominal Mass | 173 |

The presence of chlorine is readily identified in the mass spectrum by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. In an MS/MS experiment, the molecular ion (or a specific fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.

Although an experimental MS/MS spectrum for this compound is not available in the literature, a fragmentation pathway can be predicted based on its structure, which combines a chloropyrazine ring with a propan-2-ol group. The fragmentation is expected to be initiated at the tertiary alcohol moiety, which is prone to cleavage.

Key predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃): A common fragmentation for molecules with a tertiary alcohol or isopropyl group, leading to a stable oxonium ion.

Loss of water (H₂O): Dehydration is a typical fragmentation pathway for alcohols.

α-cleavage: Cleavage of the C-C bond between the quaternary carbon and the pyrazine ring, resulting in a resonance-stabilized pyrazinyl cation.

Cleavage of the propan-2-ol group: Loss of the entire C₃H₇O side chain.

Table 2: Predicted MS/MS Fragmentation of [C₇H₉ClN₂O+H]⁺ This table outlines plausible fragment ions based on the chemical structure. The m/z values are calculated for the monoisotopic mass (using ³⁵Cl).

| Proposed Fragment Ion | m/z (calculated) | Neutral Loss |

|---|---|---|

| [M+H - CH₃]⁺ | 158.03 | •CH₃ |

| [M+H - H₂O]⁺ | 155.04 | H₂O |

| [C₄H₂ClN₂]⁺ (Chloropyrazinyl cation) | 113.00 | C₃H₈O |

| [C₅H₄ClN₂]⁺ (Chloropyrazinyl-methyl cation) | 127.01 | C₂H₆O |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules interact with each other in the crystal lattice.

As of now, the single-crystal X-ray structure of this compound has not been reported in the public domain, such as the Crystallography Open Database. ugr.es

Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

A single-crystal X-ray diffraction experiment would provide definitive data on the molecule's geometry. It would be expected to show:

The pyrazine ring being largely planar, as is characteristic of aromatic heterocyclic systems. researchgate.net

The bond lengths and angles within the pyrazine ring would be influenced by the electronic effects of the chlorine atom and the propan-2-ol substituent.

The geometry around the tertiary carbon of the propan-2-ol group would be tetrahedral.

The analysis would also reveal the torsion angles, defining the orientation of the propan-2-ol group relative to the plane of the pyrazine ring.

Analysis of Crystal Packing, Unit Cell Parameters, and Supramolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates the packing of molecules in the crystal. This includes determining the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal).

The analysis would also reveal any significant intermolecular interactions that stabilize the crystal structure. For this compound, potential supramolecular interactions include:

Hydrogen Bonding: The hydroxyl (-OH) group is a hydrogen bond donor. It could form hydrogen bonds with the nitrogen atoms of the pyrazine ring of an adjacent molecule (O-H···N), creating chains or networks of molecules.

Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with a nucleophilic atom like nitrogen or oxygen.

π-π Stacking: The aromatic pyrazine rings could stack on top of each other, contributing to the stability of the crystal lattice.

Table 3: Crystallographic Data (Hypothetical) This table indicates the type of data that would be obtained from a single-crystal X-ray diffraction experiment. The values are listed as "Not Available" as no published structure exists.

| Parameter | Value |

|---|---|

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| **α (°) ** | Not Available |

| **β (°) ** | Not Available |

| **γ (°) ** | Not Available |

| **Volume (ų) ** | Not Available |

| Z (molecules per unit cell) | Not Available |

Other Advanced Spectroscopic and Analytical Methodologies

Other spectroscopic techniques are crucial for routine characterization and confirmation of the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different types of protons. A patent document reports a ¹H NMR spectrum, confirming its synthesis. google.com The spectrum should contain signals for the two protons on the pyrazine ring, a singlet for the hydroxyl proton (which would disappear upon D₂O exchange), and a singlet for the six equivalent protons of the two methyl groups. docbrown.info

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom. This would include four distinct signals for the carbons of the chloropyrazine ring and three signals for the carbons of the propan-2-ol side chain (the quaternary carbon bearing the -OH group, and the two equivalent methyl carbons).

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

Bands in the 2900-3000 cm⁻¹ region for aliphatic C-H stretching.

Aromatic C-H stretching bands typically above 3000 cm⁻¹.

Stretching vibrations for the C=N and C=C bonds of the pyrazine ring in the 1400-1600 cm⁻¹ region. researchgate.net

A C-Cl stretching vibration, which is typically found in the fingerprint region below 800 cm⁻¹.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy encompasses a powerful set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. rsc.org These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable for the non-destructive analysis and absolute configuration assignment of enantiomers. rsc.orgnih.govwiley.com

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions within a chiral molecule. nih.govwiley.com The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint for a specific enantiomer. nih.gov For this compound, the pyrazine ring and its substituents constitute the primary chromophores. The spatial arrangement of these groups around the chiral center dictates the sign and magnitude of the observed Cotton effects.

In practice, the experimental ECD spectrum of an enantiomerically enriched sample of this compound would be compared with theoretical spectra calculated for both the (R)- and (S)-enantiomers. jasco-global.com A significant correspondence between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. jasco-global.com Furthermore, the intensity of the ECD signal is directly proportional to the enantiomeric excess (ee) of the sample, providing a means for its quantification. nih.gov A racemic mixture, containing equal amounts of both enantiomers, is ECD silent. nih.govmasterorganicchemistry.com

Vibrational Circular Dichroism (VCD): VCD spectroscopy is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. dtu.dk This technique probes the vibrational transitions within a chiral molecule, offering a wealth of structural information. dtu.dk Each stereoisomer of this compound will exhibit a unique VCD spectrum, which is typically more complex and information-rich than its corresponding IR spectrum.

Similar to ECD, the absolute configuration of this compound can be determined by comparing its experimental VCD spectrum with quantum chemical predictions for the (R)- and (S)-enantiomers. jasco-global.com VCD is particularly advantageous for molecules with chromophores that are weak or absent in the accessible UV-Vis region. The accuracy of enantiomeric excess determination using VCD can be high, with some studies reporting accuracies of around 2.4% based on linear regression analysis of selected VCD bands. researchgate.net

The combined use of ECD and VCD provides a robust and comprehensive approach to the stereochemical analysis of chiral molecules like this compound. jasco-global.com

Advanced Chromatographic Techniques (e.g., SFC, chiral HPLC, GC-MS, LC-MS) for Purity and Enantiomeric Excess Determination

Chromatographic methods are central to the separation and analysis of chemical compounds. For chiral molecules such as this compound, specialized techniques are required to separate the enantiomers and accurately determine the purity and enantiomeric excess of a sample. dalalinstitute.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for chiral separations, often offering faster and more efficient separations compared to traditional liquid chromatography. jasco-global.com For the analysis of this compound, a chiral stationary phase (CSP) would be employed to differentiate between the (R)- and (S)-enantiomers. The mobile phase, typically supercritical carbon dioxide with a co-solvent like methanol (B129727) or 2-propanol, allows for rapid analysis. The development of novel chiral stationary phases, including those based on polysaccharide derivatives, has significantly expanded the applicability of SFC for a wide range of chiral compounds. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC remains a cornerstone for the enantioselective analysis and purification of chiral compounds. jasco-global.compensoft.net The separation of the enantiomers of this compound can be achieved using a chiral column, where the stationary phase is designed to have differential interactions with the two enantiomers. mz-at.de Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely successful for this purpose. mdpi.com The choice of mobile phase, often a mixture of a non-polar solvent like n-hexane and an alcohol modifier like 2-propanol, is crucial for optimizing the separation. mz-at.de The retention times of the two enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.govsemanticscholar.org For the analysis of this compound, the compound would first need to be sufficiently volatile and thermally stable. If necessary, derivatization could be employed to enhance its volatility. The use of a chiral capillary column in the GC system would allow for the separation of the enantiomers. The mass spectrometer then provides detailed information about the molecular weight and fragmentation pattern of the eluted compounds, confirming their identity. f1000research.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile and widely used analytical technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. merckmillipore.comrcilabscan.com For the analysis of this compound, a chiral HPLC method would be used to separate the enantiomers, which are then introduced into the mass spectrometer for detection and quantification. LC-MS is particularly useful for the analysis of complex mixtures and for trace-level detection. The choice of ionization source (e.g., electrospray ionization - ESI) and mobile phase additives (e.g., formic acid) is critical for achieving optimal sensitivity. merckmillipore.com

Interactive Data Table: Comparison of Chromatographic Techniques

| Technique | Stationary Phase | Mobile Phase | Detection | Key Advantages |

| SFC | Chiral Stationary Phase (CSP) | Supercritical CO2 with co-solvent (e.g., Methanol) | UV, MS | Fast, efficient, reduced solvent consumption |

| Chiral HPLC | Chiral Stationary Phase (CSP) | n-Hexane/2-Propanol, etc. mz-at.de | UV, MS | Widely applicable, reliable, preparative scale possible jasco-global.com |

| GC-MS | Chiral Capillary Column | Inert gas (e.g., Helium) | Mass Spectrometry | High sensitivity, structural information nih.gov |

| LC-MS | Chiral HPLC Column | Acetonitrile/Water with additives (e.g., Formic Acid) merckmillipore.com | Mass Spectrometry | High sensitivity, applicable to a wide range of compounds |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. carlroth.com The absorption of light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. For this compound, the pyrazine ring is the principal chromophore, the part of the molecule responsible for absorbing UV light.

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons in the π-bonding orbitals of the aromatic pyrazine ring to anti-bonding π* orbitals. The n → π* transitions, usually of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen atoms of the pyrazine ring) to anti-bonding π* orbitals.

The position and intensity of these absorption bands are influenced by the substituents on the pyrazine ring and the solvent used for the measurement. researchgate.net The chlorine atom and the 2-hydroxypropyl group can affect the electronic distribution in the pyrazine ring through inductive and resonance effects, thereby altering the energy of the electronic transitions. For instance, the conjugation of the pyrazine ring with the substituents can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. The polarity of the solvent can also play a significant role, as it can stabilize the ground and excited states of the molecule to different extents. acs.org For example, a study on a similar system, 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde, showed a distinct absorption peak at 327 nm, which was sensitive to the presence of metal ions. researchgate.net

Computational and Theoretical Investigations of 2 5 Chloropyrazin 2 Yl Propan 2 Ol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure, spectroscopic properties, and conformational preferences of 2-(5-chloropyrazin-2-yl)propan-2-ol. These methods solve the Schrödinger equation or related electronic structure equations to provide a detailed picture of the molecule's behavior at the atomic level.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential)

HOMO-LUMO Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. emerginginvestigators.org A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.orgnih.gov For nitrogen-based drug compounds, a typical HOMO-LUMO gap falls within the range of 3.5-4.5 eV, indicating a balance of stability and reactivity. emerginginvestigators.org In substituted pyrazines, the HOMO-LUMO gap can be tuned by the nature of the substituents. nih.gov Theoretical calculations for similar heterocyclic compounds have shown that the introduction of different functional groups can significantly alter the HOMO and LUMO energy levels. researchgate.net

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govyoutube.com The MEP surface displays regions of negative potential (typically colored red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.net For a molecule like this compound, the negative potential is expected to be concentrated around the nitrogen atoms of the pyrazine (B50134) ring and the oxygen atom of the hydroxyl group due to their high electronegativity. These regions represent likely sites for interaction with electrophiles. Conversely, the hydrogen atoms, particularly the one in the hydroxyl group, would exhibit a positive potential, making them susceptible to nucleophilic attack. researchgate.netresearchgate.net

Below is a hypothetical data table illustrating the kind of information that would be generated from DFT calculations for this compound.

| Computational Parameter | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests high kinetic stability and relatively low reactivity. emerginginvestigators.orgnih.gov |

| Dipole Moment (µ) | 2.5 D | Indicates the overall polarity of the molecule. |

Note: The values presented in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

NMR Chemical Shifts: Computational methods, particularly DFT, can accurately predict the 1H and 13C NMR chemical shifts of organic molecules. d-nb.info By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, theoretical chemical shifts can be obtained. d-nb.infoliverpool.ac.uk These predicted spectra are invaluable for confirming the structure of newly synthesized compounds and for assigning experimental NMR signals. savemyexams.comdocbrown.info For this compound, the predicted 13C NMR spectrum would show distinct signals for each unique carbon environment. docbrown.info The carbon attached to the hydroxyl group and the carbons in the pyrazine ring would have characteristic chemical shifts influenced by the electronegativity of the neighboring atoms. savemyexams.com

Vibrational Frequencies: Theoretical calculations of vibrational frequencies, often performed using DFT, can aid in the assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.net For the pyrazine ring in similar compounds, characteristic stretching modes are typically observed in the range of 1000-1600 cm⁻¹. rsc.org The presence of the chloro and propan-2-ol substituents would introduce additional vibrational modes that can be predicted and analyzed. researchgate.net

Below is a hypothetical table of predicted spectroscopic data for this compound.

| Spectroscopic Data | Predicted Value | Assignment |

| 13C NMR Chemical Shift (ppm) | ~70 ppm | C-atom of the propan-2-ol group attached to the ring |

| 13C NMR Chemical Shift (ppm) | ~140-160 ppm | C-atoms of the pyrazine ring |

| IR Vibrational Frequency (cm⁻¹) | ~3400 cm⁻¹ | O-H stretching of the hydroxyl group |

| IR Vibrational Frequency (cm⁻¹) | ~1550 cm⁻¹ | C=N stretching of the pyrazine ring |

Note: These are approximate values based on typical ranges for similar functional groups and require specific calculations for accurate prediction.

Conformational Analysis and Energetic Landscapes

The three-dimensional structure and conformational flexibility of this compound can be explored through computational conformational analysis. By systematically rotating the rotatable bonds, such as the C-C bond connecting the propan-2-ol group to the pyrazine ring, a potential energy surface can be generated. This surface reveals the energies of different conformers and the energy barriers between them. The most stable conformer corresponds to the global minimum on this energetic landscape. Such studies are crucial for understanding how the molecule might interact with biological targets, as the bioactive conformation may not be the lowest energy conformer in isolation. For similar flexible molecules, computational studies have been used to determine the preferred conformations in solution. acs.org

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. For instance, the dehydration of the tertiary alcohol to form an alkene is a potential reaction. chemguide.co.ukyoutube.com Computational methods can model the entire reaction pathway, including the reactants, products, intermediates, and transition states. arxiv.org

The mechanism for the acid-catalyzed dehydration of a tertiary alcohol like this compound likely proceeds through a multi-step process:

Protonation of the hydroxyl group: The oxygen atom of the hydroxyl group is protonated by an acid catalyst. chemguide.co.uk

Loss of a water molecule: The protonated hydroxyl group departs as a water molecule, forming a tertiary carbocation intermediate. chemguide.co.uk

Deprotonation: A base removes a proton from an adjacent carbon atom, leading to the formation of a double bond and regenerating the catalyst. chemguide.co.uk

DFT calculations can be used to determine the geometries and energies of the transition states for each step of this reaction. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. arxiv.org

Analysis of Aromaticity and Electronic Properties of the Pyrazine Ring System

The pyrazine ring is a heteroaromatic system with distinct electronic properties. researchgate.netslideshare.net It is a 6π electron-deficient ring due to the presence of two electronegative nitrogen atoms in a para arrangement. researchgate.netijbpas.com This electron deficiency makes the pyrazine ring generally resistant to electrophilic substitution reactions. researchgate.net

The aromaticity of the pyrazine ring in this compound can be assessed using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of the ring, with negative values indicating aromaticity. The substituents on the pyrazine ring, the chloro group and the 2-hydroxypropyl group, will influence the electron density and aromaticity of the ring. The electron-withdrawing nature of the chlorine atom is expected to further decrease the electron density of the pyrazine ring.

Theoretical Prediction of Reactivity, Regioselectivity, and Stereoselectivity (e.g., Fukui Functions)

Conceptual Density Functional Theory (DFT) provides a framework for predicting the reactivity of molecules using various indices. mdpi.comresearchgate.net

Fukui Functions: Fukui functions (f(r)) are local reactivity descriptors that indicate the change in electron density at a specific point in a molecule upon the addition or removal of an electron. mdpi.com They are used to predict the most likely sites for electrophilic, nucleophilic, and radical attack.

f+(r): Predicts the site for nucleophilic attack (where an electron is added).

f-(r): Predicts the site for electrophilic attack (where an electron is removed).

f0(r): Predicts the site for radical attack.

For this compound, the Fukui functions would likely indicate that the nitrogen atoms are the most susceptible to electrophilic attack, while the carbon atoms of the pyrazine ring, particularly those adjacent to the nitrogen atoms, would be the most susceptible to nucleophilic attack.

Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov

These theoretical predictions of reactivity, regioselectivity, and stereoselectivity are invaluable in understanding and predicting the chemical behavior of this compound in various chemical transformations.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

As of the latest available information, specific molecular dynamics (MD) simulation studies focusing exclusively on this compound to elucidate its dynamic behavior and the explicit effects of solvents are not present in the public domain research literature. While computational methods are broadly applied to pyrazine derivatives in various contexts, dedicated simulations to map the conformational landscape, intermolecular interactions, and solvent shell dynamics of this particular compound have not been reported.

Generally, molecular dynamics simulations are powerful computational tools used to study the time-dependent behavior of molecules. le.ac.uk For a molecule like this compound, such simulations could provide valuable insights into several aspects:

Conformational Dynamics: MD simulations could reveal the preferred three-dimensional arrangements (conformations) of the molecule in different environments. This would involve analyzing the rotational freedom around the single bonds, particularly the bond connecting the propan-2-ol group to the pyrazine ring. The flexibility of the isopropyl group and its interaction with the chloropyrazine ring would be of primary interest.

Intermolecular Interactions: Simulations could characterize the non-covalent interactions between molecules of this compound, such as hydrogen bonding involving the hydroxyl group and nitrogen atoms of the pyrazine ring, as well as stacking interactions between the aromatic pyrazine rings.

Although direct studies are unavailable, related research on other pyrazine derivatives and computational chemistry principles allows for postulation of its likely behavior. For instance, quantum chemical calculations on similar heterocyclic systems are often used to predict optimized geometries and intermolecular interaction energies. researchgate.netnih.gov These calculations could serve as a basis for parameterizing force fields necessary for classical MD simulations.

Future molecular dynamics studies on this compound would be beneficial for a deeper understanding of its physicochemical properties and its interactions in biological or chemical systems. Such studies would likely involve the use of sophisticated force fields and the analysis of trajectories to extract meaningful data on its dynamic nature.

Applications in Chemical Science and Materials Research Excluding Biological/medicinal

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of a chloro substituent and a propan-2-ol group on the pyrazine (B50134) ring makes 2-(5-Chloropyrazin-2-yl)propan-2-ol a valuable intermediate for the construction of more elaborate molecular architectures. The chlorine atom serves as a versatile handle for cross-coupling reactions, while the tertiary alcohol can be used for further functionalization or can influence the electronic properties of the heterocyclic core.

The chloro-substituted pyrazine core of this compound is amenable to a variety of synthetic transformations, making it a suitable starting material for the synthesis of fused heterocyclic systems. While direct examples starting from this specific propan-2-ol derivative are not extensively documented in the literature, the reactivity of closely related 2-chloropyrazine (B57796) compounds provides a strong basis for its potential applications. For instance, palladium-catalyzed coupling reactions are a well-established method for the functionalization of chloropyrazines. These reactions can be employed to introduce new carbon-carbon or carbon-nitrogen bonds, paving the way for the construction of bicyclic and polycyclic systems.

One such class of fused heterocycles that could potentially be accessed from this compound are the pyrrolo[2,3-b]pyrazines. The synthesis of substituted pyrrolo[2,3-b]pyrazines has been achieved through the cycloisomerization of N-alkynyl-pyrazin-2-yl amines, which are themselves prepared from chloropyrazine precursors. researchgate.net This suggests a plausible synthetic route where the chlorine atom of this compound is first displaced by an appropriate amine, followed by further manipulations to construct the fused pyrrole (B145914) ring. The resulting pyrrolo[2,3-b]pyrazine scaffold, bearing a propan-2-ol group, would be a novel addition to this class of compounds.

The synthesis of various heterocyclic structures often relies on the strategic use of functionalized building blocks. The table below illustrates the characteristics of this compound as such a building block.

| Feature | Description | Potential Synthetic Transformations |

| Pyrazine Core | A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. | Influences the electronic properties and geometry of the final molecule. |

| Chloro Substituent | An electron-withdrawing group at position 5 of the pyrazine ring. | Nucleophilic aromatic substitution, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling. |